![molecular formula C11H13NO2 B3133535 1H-Indole-3-ethanol,7-methoxy- CAS No. 39232-86-5](/img/structure/B3133535.png)
1H-Indole-3-ethanol,7-methoxy-
Description
1H-Indole-3-ethanol,7-methoxy- is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is also known by other synonyms such as 2-(7-Methoxy-1H-indol-3-yl)-ethanol and 2-(7-Methoxy-1H-indol-3-yl)ethan-1-ol .
Synthesis Analysis
The synthesis of indole derivatives, including 1H-Indole-3-ethanol,7-methoxy-, has been a topic of interest in recent years due to their biological activities . For example, 7-Methoxy-1H-indole can be synthesized from 4-Amino-3-methoxybenzoic acid .Molecular Structure Analysis
The molecular structure of 1H-Indole-3-ethanol,7-methoxy- can be analyzed using various tools such as 2D Mol files or computed 3D SD files . These tools provide a visual representation of the molecule, showing the arrangement of atoms and the bonds between them.Chemical Reactions Analysis
1H-Indole-3-ethanol,7-methoxy- can participate in various chemical reactions. For instance, it can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, which have potential anticancer immunomodulatory properties .Physical And Chemical Properties Analysis
1H-Indole-3-ethanol,7-methoxy- is a pale brown to brown liquid . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Future Directions
Indole derivatives, including 1H-Indole-3-ethanol,7-methoxy-, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and play a significant role in cell biology . Therefore, the future direction in this field could involve further exploration of the biological activities of 1H-Indole-3-ethanol,7-methoxy- and its potential applications in medicine.
properties
IUPAC Name |
2-(7-methoxy-1H-indol-3-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-3-9-8(5-6-13)7-12-11(9)10/h2-4,7,12-13H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTDANHMWGOCJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308124 | |
Record name | 7-Methoxy-1H-indole-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-ethanol,7-methoxy- | |
CAS RN |
39232-86-5 | |
Record name | 7-Methoxy-1H-indole-3-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39232-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1H-indole-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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